![molecular formula C23H18N4O B5119318 2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is an organic compound with potential applications in scientific research. It is a heterocyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential biological activities.
Mechanism of Action
The mechanism of action of 2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as protein kinase C and glycogen synthase kinase 3. These enzymes play important roles in a range of biological processes, including cell signaling and metabolism.
Biochemical and Physiological Effects:
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer cells. In addition, it has been reported to exhibit anti-viral activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used in a range of research applications. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for research on 2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another area of interest is its potential as a tool for studying the role of specific enzymes in biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the reaction of 2-aminopyrazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. The reaction proceeds through a series of intermediate steps, including the formation of a pyrazolopyridine intermediate, which is then oxidized to form the final product. The yield of the reaction is typically around 50%.
Scientific Research Applications
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and glycogen synthase kinase 3.
properties
IUPAC Name |
4-ethyl-5,11-diphenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-2-19-21(16-9-5-3-6-10-16)22-24-15-18-20(27(22)25-19)13-14-26(23(18)28)17-11-7-4-8-12-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIKHXDSEBOGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
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